molecular formula C8H13N3O2 B15317402 2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol

2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol

Cat. No.: B15317402
M. Wt: 183.21 g/mol
InChI Key: RJTHJRQJQQLBHV-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol typically involves the reaction of 5-amino-6-methoxypyridine with an appropriate ethylene oxide derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Amino-6-methoxypyridine
  • 5-Amino-2-methoxypyridine
  • 2-Pyridineethanol

Uniqueness

2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethanol

InChI

InChI=1S/C8H13N3O2/c1-13-8-6(9)2-3-7(11-8)10-4-5-12/h2-3,12H,4-5,9H2,1H3,(H,10,11)

InChI Key

RJTHJRQJQQLBHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)NCCO)N

Origin of Product

United States

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